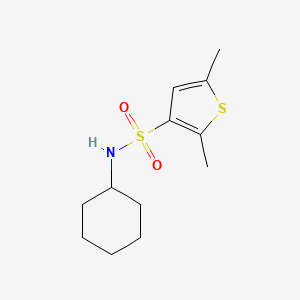![molecular formula C19H19ClN2O4 B5521133 4-[(3-chloro-4-hydroxyphenyl)acetyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5521133.png)
4-[(3-chloro-4-hydroxyphenyl)acetyl]-1-(2-methoxyphenyl)-2-piperazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Arylpiperazine derivatives have been extensively studied and applied in clinical settings, mainly for the treatment of depression, psychosis, or anxiety. Their synthesis, molecular structure, and properties have been a subject of significant interest due to their varied applications in medicinal chemistry. These compounds undergo extensive metabolism, including N-dealkylation and oxidation, demonstrating a broad range of interactions with biological systems (Caccia, 2007).
Synthesis Analysis
The synthesis of arylpiperazine derivatives involves several key steps, including N-dealkylation, which is predominantly mediated by cytochrome P450 enzymes. These steps are crucial for understanding the metabolic fate of these compounds in biological systems. The formation of 1-aryl-piperazines as metabolites suggests complex pathways that involve extensive tissue distribution and biotransformation (Caccia, 2007).
Molecular Structure Analysis
Arylpiperazine derivatives exhibit a wide variety of molecular structures, contributing to their diverse pharmacological activities. The structure-activity relationship (SAR) of these compounds has been studied to develop safer, selective, and cost-effective anti-mycobacterial agents, among other applications. The piperazine core is a versatile scaffold that can be modified to enhance the biological activity of these molecules (Girase et al., 2020).
Chemical Reactions and Properties
The chemical reactions of arylpiperazine derivatives, including their metabolic pathways such as hydroxylation, oxidation, reduction, dealkylation, N-oxidation, and ether cleavage, reveal the complexity of their interactions with biological systems. Identifying these pathways helps in understanding the potential side effects and toxicities associated with their use (Attwa et al., 2018).
Physical Properties Analysis
The physical properties of arylpiperazine derivatives, including solubility, stability, and molecular conformation, are essential for their pharmacokinetic profiles. These properties are influenced by the substitution patterns on the piperazine nucleus, affecting the medicinal potential of the resultant molecules (Rathi et al., 2016).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different functional groups and the ability to form stable intermediates, determine the therapeutic potential and safety profile of arylpiperazine derivatives. Understanding these properties is crucial for the rational design of drugs containing the piperazine scaffold (Yoshimura et al., 2004).
科学的研究の応用
Synthesis and Chemical Characterization
Researchers have developed methods for synthesizing derivatives of piperazine, focusing on optimizing yields and confirming chemical structures through spectroscopic methods. For instance, the synthesis of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride involved acetylation, reaction with piperazine, and deacetylation steps, achieving a yield over 56.9% and structural confirmation via IR, 1H NMR, and MS (Wang Xiao-shan, 2011).
Pharmacological Applications
Compounds with piperazine motifs have been explored for their pharmacological potential. For example, bis(heteroaryl)piperazines (BHAPs) were synthesized and evaluated as non-nucleoside HIV-1 reverse transcriptase inhibitors, showing significant potency improvement over initial analogs (D. Romero et al., 1994). Additionally, the antihistamine cetirizine, a piperazine derivative, has been effective in treating urticaria and allergic rhinitis due to its selective H1 histamine receptor antagonist properties (John P. Arlette, 1991).
Antimicrobial and Anticonvulsant Activities
Novel 1,2,4-triazole derivatives, including those with piperazine components, have shown antimicrobial activities, with some compounds exhibiting good or moderate activities against test microorganisms (H. Bektaş et al., 2010). Additionally, new kojic acid derivatives with piperazine groups have been synthesized and evaluated for potential anticonvulsant properties, indicating promising activity in preclinical models (M. Aytemi̇r et al., 2010).
Analytical and Synthetic Applications
Electrochemical studies have contributed to the development of analytical methods for detecting aryl piperazine drugs of forensic interest, showcasing the versatility of piperazine derivatives in analytical chemistry (C. Milanesi et al., 2021). Moreover, innovative synthetic approaches have been explored for creating new piperazine-based compounds, such as the electrochemical synthesis of new substituted phenylpiperazines, highlighting the utility of piperazine scaffolds in medicinal chemistry and drug design (D. Nematollahi & A. Amani, 2011).
特性
IUPAC Name |
4-[2-(3-chloro-4-hydroxyphenyl)acetyl]-1-(2-methoxyphenyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4/c1-26-17-5-3-2-4-15(17)22-9-8-21(12-19(22)25)18(24)11-13-6-7-16(23)14(20)10-13/h2-7,10,23H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELTXNGGQMGGHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2=O)C(=O)CC3=CC(=C(C=C3)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperidinyl}pyridine](/img/structure/B5521058.png)
![N-ethyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5521059.png)
![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(4-morpholinyl)-2-(3-pyridinyl)acetamide](/img/structure/B5521064.png)

![3-[4-(5-bromo-2-furoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5521074.png)
![5-(2-chlorophenyl)-N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-furamide](/img/structure/B5521091.png)
![N-[2-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl]chromane-3-carboxamide](/img/structure/B5521098.png)

![N-[(3S*,4R*)-4-isopropyl-1-(6-methyl-2-phenyl-4-pyrimidinyl)-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5521116.png)
![1-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5521120.png)
![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]acetamide](/img/structure/B5521136.png)
![4-[2-(difluoromethoxy)benzoyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5521149.png)
![2-({[3-(acetylamino)benzoyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5521150.png)
